molecular formula C22H23N3O5S B2681040 N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021227-60-0

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2681040
CAS No.: 1021227-60-0
M. Wt: 441.5
InChI Key: NWCVGCRUTYLBPT-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a trimethoxyphenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, differentiation, and survival .

Mode of Action

This compound interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . It also inhibits Hsp90, a chaperone protein involved in the proper folding of other proteins, leading to the degradation of Hsp90 client proteins .

Pharmacokinetics

Compounds with similar structures have shown good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis . It also leads to the degradation of Hsp90 client proteins, affecting various cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets. The presence of other molecules might compete with the compound for its target binding sites, affecting its efficacy .

Biochemical Analysis

Biochemical Properties

The compound N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide interacts with several enzymes, proteins, and other biomolecules. It has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . The compound’s interactions with these biomolecules are primarily inhibitory, disrupting their normal function and leading to various biochemical effects.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting tubulin polymerization, which disrupts microtubule dynamics . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The compound effectively inhibits tubulin, a globular protein that is the main constituent of microtubules in cells . This inhibition disrupts the normal function of microtubules, leading to various cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits potent inhibitory activity against various cancerous cell lines, with IC 50 values between 0.36 and 0.86 μM . Over time, this inhibition can lead to significant changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory activity against various cancerous cell lines. At higher doses, the compound may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

The compound this compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, which can affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of cells, where it interacts with tubulin . This interaction disrupts the normal function of microtubules, leading to various cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted thiazole compounds.

Properties

IUPAC Name

N-[4-[3-oxo-3-(3,4,5-trimethoxyanilino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-28-17-11-16(12-18(29-2)20(17)30-3)23-19(26)10-9-15-13-31-22(24-15)25-21(27)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCVGCRUTYLBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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